molecular formula C17H14N6O3 B2670248 (2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE CAS No. 1776051-36-5

(2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE

Cat. No.: B2670248
CAS No.: 1776051-36-5
M. Wt: 350.338
InChI Key: GOTUVTLDXNCDNZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE (CAS 1776051-36-5) is a sophisticated small molecule with a molecular formula of C17H14N6O3 and a molecular weight of 350.33 g/mol . This compound features a complex architecture incorporating multiple nitrogen-containing heterocycles, including a [1,2,4]triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole unit and an (E)-configured propenamide chain connected to a furan ring . This specific structural motif, particularly the 1,2,4-oxadiazole group, is of significant interest in medicinal chemistry and drug discovery for its role as a bioisostere, which can enhance a compound's physicochemical properties and binding affinity to biological targets . The presence of multiple hydrogen bond acceptors and a relatively planar structure, as indicated by a topological polar surface area of approximately 111 Ų, suggests potential for target engagement . Researchers can leverage this compound as a key intermediate or pharmacophore in developing novel therapeutic agents, probing enzyme mechanisms, or in high-throughput screening campaigns. It is available for purchase in various research quantities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-11-19-17(26-22-11)12-6-7-23-14(9-12)20-21-15(23)10-18-16(24)5-4-13-3-2-8-25-13/h2-9H,10H2,1H3,(H,18,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTUVTLDXNCDNZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-yl and triazolopyridine intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazolopyridine moiety: This involves the cyclization of a pyridine derivative with an azide under thermal or catalytic conditions.

    Coupling reaction: The final step involves the coupling of the furan-2-yl and triazolopyridine intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Reactivity of the Enamide Moiety

The (2E)-prop-2-enamide group participates in reactions typical of α,β-unsaturated amides:

Reaction Type Conditions Outcome Key Observations
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)Cleavage to yield furan-2-carbaldehyde and corresponding amine derivativesAcidic conditions favor amide bond cleavage; stereochemistry (E-configuration) preserved
Hydrogenation H₂, Pd/C catalystSaturation of the double bond to form 3-(furan-2-yl)propanamide derivativesSelective reduction without affecting oxadiazole or triazole rings
Cycloaddition Dienophiles (e.g., maleic anhydride)Formation of Diels-Alder adductsFuran ring may act as a diene in [4+2] reactions under thermal conditions

Oxadiazole Ring Reactivity

The 3-methyl-1,2,4-oxadiazol-5-yl group demonstrates stability under mild conditions but undergoes ring-opening or substitution under specific stimuli:

Reaction Type Conditions Outcome Key Observations
Nucleophilic Attack Grignard reagents (RMgX)Ring-opening to form thioamide intermediatesReactivity driven by electron-deficient oxadiazole ring; methyl group sterically hinders some pathways
Photochemical Rearrangement UV light, inert atmosphereConversion to triazole derivativesObserved in structurally related oxadiazole-containing compounds

Triazolo-Pyridine Core Interactions

The triazolo[4,3-a]pyridine system contributes to both electron-deficient and coordination-driven reactivity:

Reaction Type Conditions Outcome Key Observations
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at C-5 or C-7 positions of the pyridine ringDirected by electron-withdrawing oxadiazole substituent
Metal Coordination Transition metals (e.g., Cu²⁺, Pd²⁺)Formation of stable chelates via N-atoms in triazole and pyridineEnhances catalytic activity in cross-coupling reactions

Furan Ring Transformations

The furan-2-yl group participates in electrophilic substitutions and oxidative processes:

Reaction Type Conditions Outcome Key Observations
Electrophilic Substitution Bromine (Br₂/CH₂Cl₂)Bromination at C-5 position of furanModerated by conjugation with the enamide double bond
Oxidation Ozone (O₃) or KMnO₄Cleavage to form maleic acid derivativesOver-oxidation possible under harsh conditions; requires controlled stoichiometry

Stability Under Synthetic and Storage Conditions

The compound’s stability profile is critical for handling:

Factor Effect Mitigation Strategies
pH Sensitivity Degrades in strongly acidic (pH < 2) or basic (pH > 10) environmentsStore in neutral buffers (pH 6–8) at −20°C
Light Exposure Photooxidation of furan and oxadiazole moietiesUse amber vials and inert atmosphere (N₂ or Ar)

Comparative Reactivity of Structural Analogs

Reactivity trends observed in related compounds (e.g., S551-0286 and PubChem CID 95734499 ) highlight:

  • Oxadiazole vs. Triazole : Oxadiazole rings are more prone to nucleophilic attack than triazole systems.

  • Furan vs. Pyridine : Furan undergoes electrophilic substitution faster but is less stable under oxidative conditions.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antitumor properties. For example, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the furan moiety may enhance these effects through improved bioavailability or synergistic interactions with cellular targets.

Antimicrobial Properties

The presence of furan and oxadiazole structures has been linked to antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that (2E)-3-(furan-2-yyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yyl]methyl}prop-2-enamide could be developed as an antimicrobial agent.

Cholinesterase Inhibition

Compounds with oxadiazole structures have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The dual action of this compound on cholinergic pathways could provide a novel approach to therapy.

Synthesis and Structure-Activity Relationship

The synthesis of (2E)-3-(furan-2-yyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yyl]methyl}prop-2-enamide involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the furan or oxadiazole rings can significantly influence biological activity.

Case Studies

Several studies have documented the biological effects of similar compounds:

StudyFindings
Patel et al., 2022 Demonstrated the synthesis of oxadiazoles with significant AChE inhibition, suggesting potential for cognitive enhancement in dementia models.
Smith et al., 2021 Reported on the antitumor activity of oxadiazole derivatives against breast cancer cell lines.
Zhang et al., 2020 Investigated the antimicrobial properties of furan-containing compounds against resistant bacterial strains.

Mechanism of Action

The mechanism of action of (2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione

  • Structure : Features a 1,2,4-triazole ring with a furan substituent and a thione group.
  • Comparison : Unlike the target compound, Compound A lacks the fused triazolopyridine core and acrylamide linker. The thione group may confer higher polarity but lower metabolic stability compared to the oxadiazole substituent in the target molecule .

Compound B : (E)-2-Cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-3-[5-(p-tolyl)furan-2-yl]acrylamide

  • Structure : Contains a furan-linked acrylamide group and pyrazole core.
  • Comparison: The cyano group in Compound B introduces strong electron-withdrawing effects, whereas the target compound’s oxadiazole substituent offers balanced electronic modulation. Both compounds share planar acrylamide geometries, but Compound B’s pyrazole core lacks the fused heteroaromatic system of triazolopyridine .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~435.4 g/mol 209.2 g/mol 426.5 g/mol
Key Functional Groups Oxadiazole, acrylamide, furan Thione, triazole, furan Cyano, pyrazole, acrylamide
Polarity Moderate (oxadiazole) High (thione) Low (cyano)
Predicted logP ~2.1 (estimated) 1.5 3.0

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}prop-2-enamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to summarize its biological activity based on existing literature, including data tables and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Furan Ring : Known for its role in various biological activities including anti-inflammatory and antimicrobial properties.
  • Oxadiazole and Triazole Moieties : These heterocycles are often associated with significant pharmacological effects, including anti-cancer and anti-microbial activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds containing furan and oxadiazole rings have been shown to possess significant antimicrobial properties. For instance, a study demonstrated that derivatives of furan exhibited notable activity against various bacterial strains including E. coli and S. aureus .
    • The specific compound under investigation may exhibit enhanced activity due to the synergistic effects of the furan and oxadiazole moieties.
  • Anticancer Properties :
    • Furan derivatives have been linked to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. A related study found that certain furan-containing compounds inhibited cancer cell proliferation in vitro .
    • The presence of the triazole ring may also enhance the anticancer potential by interacting with specific cellular targets.
  • Anti-inflammatory Effects :
    • Some studies have reported that furan derivatives can inhibit inflammatory pathways. For example, compounds similar to the one being studied showed efficacy in reducing inflammation in animal models .
    • The combination of furan with other heterocycles like oxadiazole may contribute to a multi-targeted approach in managing inflammation.

Case Studies

Several case studies have highlighted the biological significance of compounds similar to this compound:

StudyCompoundBiological ActivityFindings
3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazoleAntidepressantSignificant MAO inhibition without neurotoxicity
1-{[3-(furan-2-yl)-5-substituted phenyl]}AntimicrobialEffective against H. pylori with promising urease inhibition
Benzofuran DerivativesAnticancerInhibited growth of breast cancer cells with IC50 values < 10 µM

Structure-Activity Relationship (SAR)

The structure of (2E)-3-(furan-2-yield) is pivotal for its biological activity. The following SAR insights can be drawn from related compounds:

  • Furan Substitution : Modifications at the furan position can lead to enhanced or diminished biological activity depending on the substituents used.
  • Oxadiazole Influence : The presence of an oxadiazole group often correlates with increased efficacy against microbial strains.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2E)-3-(furan-2-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling pharmacophoric fragments like triazole and oxadiazole rings. A general protocol includes:

Preparation of intermediates : Synthesize 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione via cyclization of thiocarbazide derivatives under reflux in ethanol .

Sulfanyl-acetamide coupling : React the triazole-thione intermediate with chloroacetamide derivatives in ethanol/water with KOH, followed by reflux (1–2 hours). Precipitation and recrystallization from ethanol yield the final compound .

Optimization : Adjust molar ratios (e.g., 1:1 for intermediates), solvent polarity (ethanol vs. DMF), and reaction time to enhance yield. Monitor purity via TLC or HPLC.

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

  • Methodological Answer :

  • NMR and IR : Assign peaks for furan protons (~6.5–7.5 ppm in 1H^1H-NMR), oxadiazole/triazole carbons (~150–160 ppm in 13C^{13}C-NMR), and amide C=O stretching (~1650–1700 cm1^{-1} in IR) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Computational Validation : Use DFT calculations to compare experimental vs. theoretical IR/NMR spectra, ensuring structural accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anti-inflammatory)?

  • Methodological Answer :

  • Cell-based assays : Test inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages.
  • Enzyme inhibition : Screen against COX-2 or 5-LOX using fluorometric/colorimetric kits.
  • Dose-response analysis : Use IC50_{50} values (e.g., 10–100 µM range) to quantify potency .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s anti-exudative activity in vivo?

  • Methodological Answer :

Animal models : Induce inflammation (e.g., formalin-induced rat paw edema) and measure exudate volume reduction post-administration .

Biomarker analysis : Quantify prostaglandins (PGE2_2), histamine, or bradykinin in serum via ELISA.

Molecular docking : Simulate interactions with targets like COX-2 or NF-κB to identify binding motifs (e.g., furan/oxadiazole interactions with catalytic sites) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for triazole-oxadiazole hybrids?

  • Methodological Answer :

  • SAR libraries : Synthesize analogues with substituent variations (e.g., methyl vs. nitro groups on oxadiazole) and compare bioactivity .
  • Statistical modeling : Use QSAR to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends .
  • Crystallography : Resolve X-ray structures to confirm spatial orientation of pharmacophores influencing target binding .

Q. How can in silico models predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET prediction : Use software like SwissADME or ProTox-II to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes.
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., oxidation of furan rings) via molecular dynamics .
  • DMPK studies : Validate predictions with in vitro microsomal stability assays (e.g., t1/2_{1/2} in liver microsomes) .

Q. What experimental designs validate the compound’s selectivity for inflammatory targets over off-target receptors?

  • Methodological Answer :

Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition.

Receptor binding assays : Test affinity for GPCRs (e.g., histamine H1 receptor) via radioligand displacement.

Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify unintended pathway modulation .

Methodological and Theoretical Frameworks

Q. How should researchers integrate computational chemistry with experimental data to refine synthesis protocols?

  • Methodological Answer :

  • Retrosynthetic planning : Use tools like AiZynthFinder to prioritize feasible routes (e.g., amide coupling vs. cycloaddition) .
  • Reaction optimization : Apply DoE (Design of Experiments) to variables (temperature, solvent) and validate via ML algorithms .

Q. What theoretical frameworks guide the exploration of structure-activity relationships in heterocyclic hybrids?

  • Methodological Answer :

  • Conceptual Density Functional Theory (CDFT) : Calculate reactivity descriptors (electrophilicity index) to predict nucleophilic/electrophilic sites .
  • Pharmacophore modeling : Define essential features (H-bond acceptors on oxadiazole) using software like PharmaGist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.